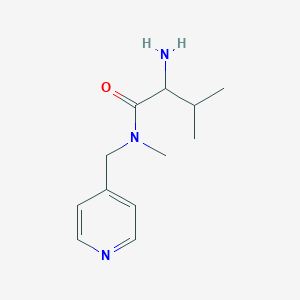
H-DL-Met-DL-Leu-DL-xiThr-DL-Lys-DL-Phe-DL-Glu-DL-xiThr-DL-Lys-DL-Ser-DL-Ala-DL-Arg-DL-Val-DL-Lys-Gly-DL-Leu-DL-Ser-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH.CH3CO2H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-DL-Met-DL-Leu-DL-xiThr-DL-Lys-DL-Phe-DL-Glu-DL-xiThr-DL-Lys-DL-Ser-DL-Ala-DL-Arg-DL-Val-DL-Lys-Gly-DL-Leu-DL-Ser-DL-Phe-DL-His-DL-Pro-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH.CH3CO2H” is a synthetic peptide composed of a sequence of amino acids. This compound is a derivative of calcitonin, a hormone known for its role in calcium and phosphorus metabolism. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. The coupling of amino acids is facilitated by activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the solid support.
Industrial Production Methods
Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, and mass spectrometry is employed for characterization.
化学反应分析
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
This peptide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in calcium and phosphorus metabolism, similar to calcitonin.
Medicine: Explored for potential therapeutic applications in conditions related to bone metabolism, such as osteoporosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of this peptide involves its interaction with specific receptors in the body, similar to calcitonin. It binds to calcitonin receptors, leading to the inhibition of osteoclast activity, which reduces bone resorption. This action helps in maintaining calcium and phosphorus homeostasis in the body.
相似化合物的比较
Similar Compounds
Elcatonin: Another calcitonin derivative used as an anti-parathyroid agent.
Salcatonin: A synthetic form of salmon calcitonin with similar biological activity.
Uniqueness
This peptide is unique due to its specific amino acid sequence and the presence of modified residues such as xiThr and xiIle. These modifications can enhance its stability and biological activity compared to other calcitonin derivatives.
属性
分子式 |
C141H228N38O34S |
|---|---|
分子量 |
3031.6 g/mol |
IUPAC 名称 |
acetic acid;2-[[2-[[2-[[1-[2-[[6-amino-2-[[1-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C139H224N38O32S.C2H4O2/c1-15-79(10)111(132(203)169-103(137(208)209)64-77(6)7)173-126(197)101(67-85-69-152-89-41-23-22-40-87(85)89)167-130(201)107-49-34-59-176(107)135(206)96(47-33-58-151-139(147)148)163-117(188)91(43-25-29-54-141)159-129(200)106-48-35-60-177(106)136(207)102(68-86-70-149-74-154-86)168-124(195)100(66-84-38-20-17-21-39-84)166-128(199)105(73-179)171-122(193)97(62-75(2)3)156-108(182)71-153-116(187)90(42-24-28-53-140)160-131(202)110(78(8)9)172-120(191)94(46-32-57-150-138(145)146)157-114(185)80(11)155-127(198)104(72-178)170-119(190)93(45-27-31-56-143)162-133(204)112(81(12)180)174-121(192)95(50-51-109(183)184)158-123(194)99(65-83-36-18-16-19-37-83)165-118(189)92(44-26-30-55-142)161-134(205)113(82(13)181)175-125(196)98(63-76(4)5)164-115(186)88(144)52-61-210-14;1-2(3)4/h16-23,36-41,69-70,74-82,88,90-107,110-113,152,178-181H,15,24-35,42-68,71-73,140-144H2,1-14H3,(H,149,154)(H,153,187)(H,155,198)(H,156,182)(H,157,185)(H,158,194)(H,159,200)(H,160,202)(H,161,205)(H,162,204)(H,163,188)(H,164,186)(H,165,189)(H,166,199)(H,167,201)(H,168,195)(H,169,203)(H,170,190)(H,171,193)(H,172,191)(H,173,197)(H,174,192)(H,175,196)(H,183,184)(H,208,209)(H4,145,146,150)(H4,147,148,151);1H3,(H,3,4) |
InChI 键 |
RZITYMYGJDRACU-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CC5=CNC=N5)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(13S,17R)-17-acetyl-13-methyl-16-methylidene-3-oxo-2,6,7,8,9,10,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14796931.png)

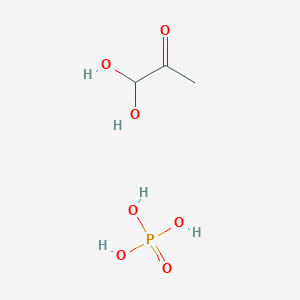
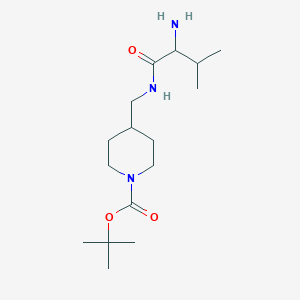
![(10R,13R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B14796961.png)
![rel-(4aR,8aS)-Octahydro-6-(phenylmethyl)-2H-pyrano[3,2-c]pyridine](/img/structure/B14796967.png)
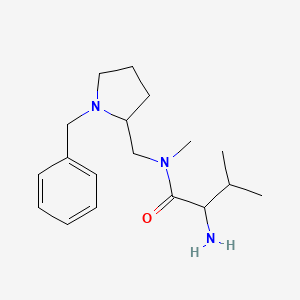

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14796977.png)
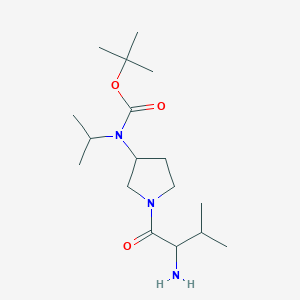
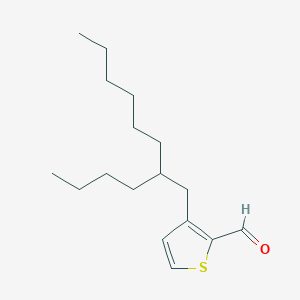
![(1R,4R,7S,11S,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B14796987.png)

